molecular formula C21H18N4OS B8038579 mk2 Inhibitor

mk2 Inhibitor

Cat. No.: B8038579
M. Wt: 374.5 g/mol
InChI Key: CMWRPDHVGMHLSZ-UHFFFAOYSA-N
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Description

Mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitors are a class of compounds that target the MK2 enzyme, which is involved in the regulation of inflammatory responses. MK2 is activated downstream of the p38 mitogen-activated protein kinase pathway and plays a crucial role in stabilizing mRNAs that encode pro-inflammatory cytokines. By inhibiting MK2, these compounds can reduce the production of inflammatory cytokines, making them promising candidates for the treatment of various inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the well-known MK2 inhibitors is CC-99677. The synthesis of CC-99677 involves a series of chemical reactions, including nucleophilic aromatic substitution. The key step in the synthesis is the reaction of a chloropyrimidine with a sulfur-containing nucleophile to form a covalent bond . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods

The industrial production of MK2 inhibitors like CC-99677 involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

MK2 inhibitors primarily undergo substitution reactions during their synthesis. The key reaction involves the substitution of a chlorine atom in a chloropyrimidine with a sulfur-containing nucleophile .

Common Reagents and Conditions

    Reagents: Chloropyrimidine, sulfur-containing nucleophile, potassium carbonate.

    Conditions: Organic solvent (e.g., dimethylformamide), elevated temperatures.

Major Products

The major product of the key substitution reaction is a covalent MK2 inhibitor, such as CC-99677, which forms a stable bond with the MK2 enzyme, thereby inhibiting its activity .

Properties

IUPAC Name

15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWRPDHVGMHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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